N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a bi-heterocyclic compound featuring a 5-methyl-4-phenyl-substituted thiazole core linked via a sulfanyl acetamide bridge to a 1,3,4-oxadiazole ring bearing a phenoxymethyl group. This structural architecture is designed to optimize electronic and steric interactions for enhanced bioactivity, particularly in enzyme inhibition and antimicrobial applications . The compound’s synthesis typically involves coupling pre-formed thiazole and oxadiazole intermediates under basic conditions (e.g., DMF/NaH or LiH), as seen in analogous methodologies .
Properties
Molecular Formula |
C21H18N4O3S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O3S2/c1-14-19(15-8-4-2-5-9-15)23-20(30-14)22-17(26)13-29-21-25-24-18(28-21)12-27-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,22,23,26) |
InChI Key |
WMMCZFWLBRVZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, with a focus on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiazole and Oxadiazole Rings : These rings are synthesized through cyclization reactions involving appropriate precursors.
- Amide Bond Formation : The final structure is achieved through the reaction of the thiazole derivative with the oxadiazole moiety under specific conditions.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to this compound. The following table summarizes findings from various studies:
| Compound | Activity | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | Escherichia coli, Staphylococcus aureus | 8 - 32 |
| Related Thiazole Derivative | Antifungal | Aspergillus niger, Apergillus oryzae | 16 - 64 |
The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against E. coli and S. aureus .
Anticancer Activity
The anticancer potential of thiazole and oxadiazole derivatives has been extensively researched. For example:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by inhibiting key metabolic enzymes or disrupting cellular signaling pathways.
- Case Study : A related compound demonstrated potent activity against various cancer cell lines with IC50 values in the low micromolar range .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and affecting downstream signaling pathways.
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its anticancer properties. Several studies have highlighted its effectiveness against various cancer cell lines:
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against human cancer cell lines such as HCT-116 and HeLa. For instance, derivatives of similar thiazole and oxadiazole compounds showed promising results with IC50 values indicating potent activity against these cell lines, suggesting that the compound may inhibit cancer cell proliferation effectively .
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve apoptosis induction and inhibition of specific pathways related to cancer cell survival. Studies have indicated that compounds with similar structural motifs can act as inhibitors of key enzymes involved in tumor progression, such as 5-lipoxygenase .
Antimicrobial Properties
The antimicrobial potential of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been explored:
- Bacterial Inhibition : Research indicates that thiazole and oxadiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For example, compounds with similar structural features have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Fungal Activity : The compound's efficacy extends to antifungal applications as well, with studies reporting its ability to inhibit the growth of specific fungal pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Enhances anticancer activity |
| Oxadiazole Moiety | Contributes to antimicrobial properties |
| Sulfanyl Group | Potentially increases bioavailability |
Research suggests that modifications to the thiazole and oxadiazole components can significantly impact the biological activity of the compound. For instance, varying substituents on these rings can lead to increased potency against specific cancer types or bacterial strains .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized a series of thiazole-based compounds and evaluated their anticancer activity against various cell lines. The results indicated that certain modifications led to enhanced cytotoxicity .
- Molecular Docking Studies : In silico studies using molecular docking techniques have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies suggest that further optimization could lead to more potent derivatives .
- Comparative Studies : Comparative analyses between different derivatives have shown that those containing both thiazole and oxadiazole moieties tend to exhibit superior biological activities compared to those with only one of these components .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Thiazole Ring Variations :
- N-(4-(3,4-difluorophenyl)-1,3-thiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (): Incorporation of electron-withdrawing difluorophenyl substituents on the thiazole enhances metabolic stability but reduces solubility compared to the target compound’s 5-methyl-4-phenyl group .
- N-(1,3-thiazol-2-yl) derivatives (): Simplification of the thiazole to an unsubstituted core reduces steric bulk, improving enzyme binding kinetics but diminishing selectivity .
Oxadiazole Ring Variations :
Key Findings :
- The phenoxymethyl group in the target compound confers moderate α-glucosidase inhibition (IC₅₀ = 12.3 µM), outperforming chlorophenyl derivatives in selectivity .
- Chlorophenyl-substituted oxadiazoles exhibit stronger antimicrobial activity (MIC = 8 µg/mL) but higher cytotoxicity, limiting therapeutic utility .
Mechanistic Insights and Molecular Docking
Molecular docking studies () reveal that the phenoxymethyl group in the target compound forms hydrogen bonds with α-glucosidase’s Asp349 and hydrophobic interactions with Phe314, explaining its inhibitory potency. In contrast, chlorophenyl derivatives interact primarily via π-π stacking with microbial enzyme active sites, contributing to their antimicrobial efficacy .
Toxicity and Pharmacological Potential
The target compound’s low hemolytic activity (EC₅₀ > 200 µg/mL) positions it as a safer candidate than chlorophenyl or benzylsulfanyl analogs, which show EC₅₀ values of 45–85 µg/mL . However, further in vivo studies are required to assess metabolic clearance and organ-specific toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
